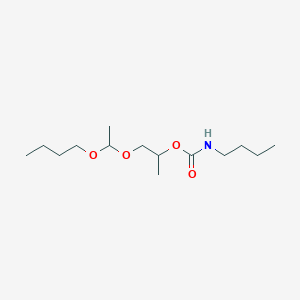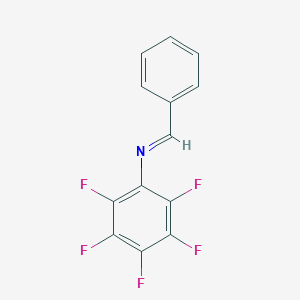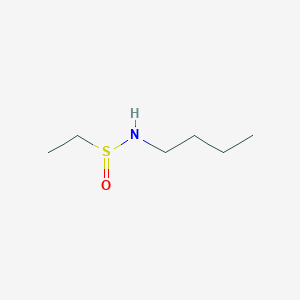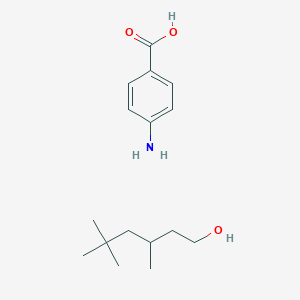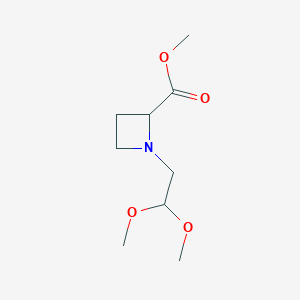
2-Azetidinecarboxylic acid, 1-(2,2-dimethoxyethyl)-, methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Azetidinecarboxylic acid, 1-(2,2-dimethoxyethyl)-, methyl ester is a chemical compound with the molecular formula C9H17NO4 It is a derivative of azetidinecarboxylic acid, featuring a methyl ester group and a 2,2-dimethoxyethyl substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Azetidinecarboxylic acid, 1-(2,2-dimethoxyethyl)-, methyl ester typically involves the esterification of 2-Azetidinecarboxylic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the carboxylic acid to the ester. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and cost-effectiveness, potentially involving continuous flow reactors and automated purification systems to handle large quantities of reactants and products.
Análisis De Reacciones Químicas
Types of Reactions
2-Azetidinecarboxylic acid, 1-(2,2-dimethoxyethyl)-, methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Azetidinecarboxylic acid, 1-(2,2-dimethoxyethyl)-, methyl ester has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 2-Azetidinecarboxylic acid, 1-(2,2-dimethoxyethyl)-, methyl ester exerts its effects depends on its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active azetidinecarboxylic acid, which can then interact with enzymes or receptors in biological systems. The 2,2-dimethoxyethyl group may also play a role in modulating the compound’s activity by influencing its solubility and membrane permeability.
Comparación Con Compuestos Similares
Similar Compounds
2-Azetidinecarboxylic acid, methyl ester: Lacks the 2,2-dimethoxyethyl group, which may affect its reactivity and applications.
2-Azetidinecarboxylic acid, ethyl ester: Similar structure but with an ethyl group instead of a methyl group, leading to different physical and chemical properties.
2-Azetidinecarboxylic acid, 1-(2-methoxyethyl)-, methyl ester: Contains a 2-methoxyethyl group, which may result in different biological activity and solubility.
Uniqueness
2-Azetidinecarboxylic acid, 1-(2,2-dimethoxyethyl)-, methyl ester is unique due to the presence of the 2,2-dimethoxyethyl group, which can influence its chemical reactivity, solubility, and potential applications in various fields. This structural feature sets it apart from other similar compounds and makes it a valuable subject of study in scientific research.
Propiedades
Número CAS |
62664-93-1 |
|---|---|
Fórmula molecular |
C9H17NO4 |
Peso molecular |
203.24 g/mol |
Nombre IUPAC |
methyl 1-(2,2-dimethoxyethyl)azetidine-2-carboxylate |
InChI |
InChI=1S/C9H17NO4/c1-12-8(13-2)6-10-5-4-7(10)9(11)14-3/h7-8H,4-6H2,1-3H3 |
Clave InChI |
JZZPRXOHCGJSGG-UHFFFAOYSA-N |
SMILES canónico |
COC(CN1CCC1C(=O)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[3-(Thiophene-2-carbonyl)phenoxy]acetic acid](/img/structure/B14514613.png)
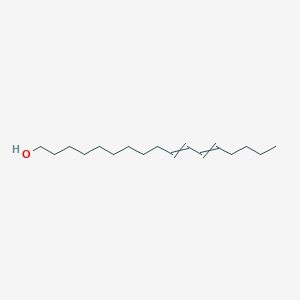
![2-{[(1-Chloro-5-methylhexan-2-yl)oxy]methyl}oxirane](/img/structure/B14514618.png)
![2-Ethyl-3-methylnaphtho[1,2-B]thiophene](/img/structure/B14514623.png)

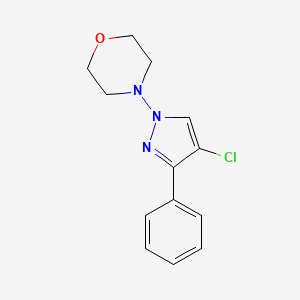
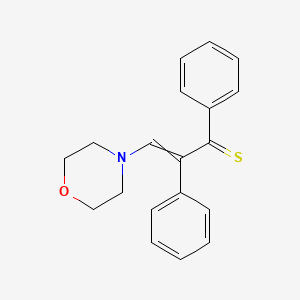
![5,5'-Methylenebis[N-(4-methylphenyl)-1,3,4-oxadiazol-2-amine]](/img/structure/B14514647.png)

![1,2,4,5,6,7-Hexamethylbicyclo[3.2.0]hepta-3,6-dien-2-ol](/img/structure/B14514663.png)
